molecular formula C6H7F2N3O2 B1422717 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 149978-50-7

5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B1422717
CAS RN: 149978-50-7
M. Wt: 191.14 g/mol
InChI Key: CONHUSPJIQMCDS-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide (DFMPC) is a small molecule that has been studied for its potential applications in scientific research. DFMPC is a fluorinated pyrazole derivative and is a member of the pyrazole family of heterocyclic compounds. DFMPC has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

  • Synthesis Techniques and Derivatives : Research has focused on the efficient synthesis of pyrazole carboxamide derivatives, exploring various catalysts and conditions for optimal yield and purity. For example, Prabakaran, Khan, and Jin (2012) developed a high-yield synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst (Prabakaran, Khan, & Jin, 2012).

  • Insecticidal Applications : Wu et al. (2017) synthesized novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and tested their insecticidal activities against various pests, revealing potential as alternative insecticides (Wu et al., 2017).

  • Antifungal Properties : Du et al. (2015) reported the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activities against phytopathogenic fungi (Du et al., 2015).

  • Nematocidal Evaluation : Zhao et al. (2017) examined fluorine-containing pyrazole carboxamides, finding weak fungicidal but notable nematocidal activities against M. incognita (Zhao et al., 2017).

  • Catalytic Approaches in Synthesis : Kanwal et al. (2022) explored various catalytic approaches to synthesize pyrazole-thiophene-based amide derivatives, contributing to an understanding of their chemical reactivity and stability (Kanwal et al., 2022).

  • Synthesis of Structurally Varied Derivatives : Studies also include the synthesis of novel pyrazole carboxamide derivatives with varied structures, such as those by Martins et al. (2002), exploring their potential uses in different scientific applications (Martins et al., 2002).

properties

IUPAC Name

5-(difluoromethoxy)-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O2/c1-11-4(13-6(7)8)2-3(10-11)5(9)12/h2,6H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHUSPJIQMCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide

Synthesis routes and methods I

Procedure details

80.6 g (0.39 mol) 3-Methoxycarbonyl-5-difluoromethoxy-1-methylpyrazole and 300 ml aqueous ammonia (33%) was stirred for one hour under reflux. The reaction solution was cooled, the precipitate suction filtered off and washed with water and diisopropyl ether.
Quantity
80.6 g
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reactant
Reaction Step One
Quantity
300 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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